molecular formula C17H12N2O4S2 B4930033 2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one

2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one

Cat. No. B4930033
M. Wt: 372.4 g/mol
InChI Key: ZHQWMLLHMRQDIS-RAXLEYEMSA-N
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Description

2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one, also known as ANIT-18, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazole family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of reactive oxygen species (ROS) and nuclear factor-kappa B (NF-κB). ROS are known to cause oxidative damage to cells and tissues, leading to inflammation and disease. NF-κB is a transcription factor that plays a key role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of many diseases. 2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells and inducing apoptosis.

Advantages and Limitations for Lab Experiments

2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, 2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on 2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of the potential use of 2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one in the treatment of other diseases, such as neurodegenerative disorders. Additionally, the mechanism of action of 2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, 2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have potent antioxidant and anti-inflammatory properties, as well as anti-cancer properties. 2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one, including the development of more efficient synthesis methods and investigation of its potential use in the treatment of other diseases.

Synthesis Methods

2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one can be synthesized using different methods. One of the most common methods is the reaction of 2-aminothiazole with 2-nitrobenzaldehyde and 2-furaldehyde in the presence of allyl chloride. The reaction is carried out in a solvent like ethanol or acetonitrile, and the product is isolated using column chromatography.

Scientific Research Applications

2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have potent antioxidant and anti-inflammatory properties. 2-(allylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

(4Z)-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c1-2-9-24-17-18-13(16(20)25-17)10-11-7-8-15(23-11)12-5-3-4-6-14(12)19(21)22/h2-8,10H,1,9H2/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQWMLLHMRQDIS-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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